1-(4-ethylphenyl)-1-(1H-imidazol-2-yl)ethan-1-ol
CAS No.: 1955523-04-2
Cat. No.: VC2954309
Molecular Formula: C13H16N2O
Molecular Weight: 216.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1955523-04-2 |
|---|---|
| Molecular Formula | C13H16N2O |
| Molecular Weight | 216.28 g/mol |
| IUPAC Name | 1-(4-ethylphenyl)-1-(1H-imidazol-2-yl)ethanol |
| Standard InChI | InChI=1S/C13H16N2O/c1-3-10-4-6-11(7-5-10)13(2,16)12-14-8-9-15-12/h4-9,16H,3H2,1-2H3,(H,14,15) |
| Standard InChI Key | DBBDXXRQJJEYMT-UHFFFAOYSA-N |
| SMILES | CCC1=CC=C(C=C1)C(C)(C2=NC=CN2)O |
| Canonical SMILES | CCC1=CC=C(C=C1)C(C)(C2=NC=CN2)O |
Introduction
1-(4-ethylphenyl)-1-(1H-imidazol-2-yl)ethan-1-ol is a chemical compound with a molecular formula of C13H16N2O and a molecular weight of 216.28 g/mol . This compound combines an ethylphenyl group and an imidazolyl group attached to a central ethanol backbone, making it a unique structure with potential applications in various fields.
Chemical Identifiers
-
PubChem CID: 91811695
-
InChI: InChI=1S/C13H16N2O/c1-3-10-4-6-11(7-5-10)13(2,16)12-14-8-9-15-12/h4-9,16H,3H2,1-2H3,(H,14,15)
Synthesis and Preparation
While specific synthesis methods for 1-(4-ethylphenyl)-1-(1H-imidazol-2-yl)ethan-1-ol are not detailed in the available literature, compounds with similar structures often involve reactions that combine imidazole derivatives with aromatic aldehydes or ketones. For instance, imidazole-containing chalcones are synthesized via Claisen-Schmidt condensation reactions .
Biological and Chemical Applications
Imidazole derivatives are known for their diverse biological activities, including anti-inflammatory, antileishmanial, and anticancer properties . Although specific applications of 1-(4-ethylphenyl)-1-(1H-imidazol-2-yl)ethan-1-ol are not documented, its structural components suggest potential uses in pharmaceutical or biochemical research.
Safety and Handling
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume